molecular formula C7H11NO4 · C12H23N B613243 2-(Prop-2-enoxycarbonylamino)propanoic acid CAS No. 90508-28-4

2-(Prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B613243
CAS No.: 90508-28-4
M. Wt: 354.49
InChI Key:
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Description

2-(Prop-2-enoxycarbonylamino)propanoic acid is a derivative of D-alanine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound features an allyloxycarbonyl group attached to the amino group of D-alanine, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

2-(Prop-2-enoxycarbonylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The carbon in a carbonyl group is electrophilic because it is electron-poor, making it a great target for attack by an electron-rich nucleophilic group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-enoxycarbonylamino)propanoic acid typically involves the protection of the amino group of D-alanine using an allyloxycarbonyl group. This can be achieved through the reaction of D-alanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the allyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Comparison with Similar Compounds

Similar Compounds

    ((Benzyloxy)carbonyl)-D-alanine: Similar in structure but with a benzyloxy group instead of an allyloxy group.

    ((Methoxy)carbonyl)-D-alanine: Features a methoxy group in place of the allyloxy group.

Uniqueness

2-(Prop-2-enoxycarbonylamino)propanoic acid is unique due to the presence of the allyloxy group, which provides distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of amino groups.

Properties

IUPAC Name

2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYGPXCIWHLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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